
1,3,5-Triamino-2,4,6-trimethylbenzene Hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-trimethyl-1,3,5-benzenetriamine hydrochloride is a chemical compound with the molecular formula C9H18Cl3N3. It is a derivative of benzene, where three hydrogen atoms are replaced by amino groups (-NH2) and three methyl groups (-CH3). This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-1,3,5-benzenetriamine hydrochloride typically involves the reaction of 2,4,6-trimethylbenzene with ammonia or an amine source under specific conditions. One common method is the treatment of 2,4,6-trimethylbenzene with hydrochloric acid, which leads to the formation of the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-trimethyl-1,3,5-benzenetriamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted benzene derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under controlled conditions
Major Products Formed
Oxidation: Nitro derivatives of 2,4,6-trimethylbenzene.
Reduction: Various amine derivatives.
Substitution: Substituted benzene derivatives with different functional groups
Aplicaciones Científicas De Investigación
2,4,6-trimethyl-1,3,5-benzenetriamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,4,6-trimethyl-1,3,5-benzenetriamine hydrochloride involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with various biological molecules, influencing their function. This interaction can lead to changes in cellular processes, such as enzyme activity or gene expression .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-trimethylbenzene: A precursor in the synthesis of 2,4,6-trimethyl-1,3,5-benzenetriamine hydrochloride.
1,3,5-triamino-2,4,6-trinitrobenzene: A compound with similar structural features but different functional groups.
2,4,6-trimethylphenol: Another derivative of 2,4,6-trimethylbenzene with hydroxyl groups instead of amino groups
Uniqueness
2,4,6-trimethyl-1,3,5-benzenetriamine hydrochloride is unique due to its specific combination of amino and methyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H16ClN3 |
|---|---|
Peso molecular |
201.70 g/mol |
Nombre IUPAC |
2,4,6-trimethylbenzene-1,3,5-triamine;hydrochloride |
InChI |
InChI=1S/C9H15N3.ClH/c1-4-7(10)5(2)9(12)6(3)8(4)11;/h10-12H2,1-3H3;1H |
Clave InChI |
PSBIAHGMKFVJKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1N)C)N)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[(3,4-Dimethylphenyl)amino]methylene}malononitrile](/img/structure/B14055722.png)
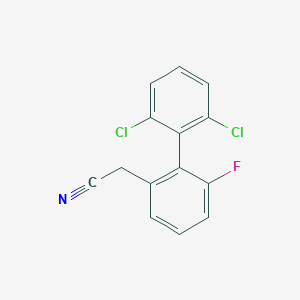




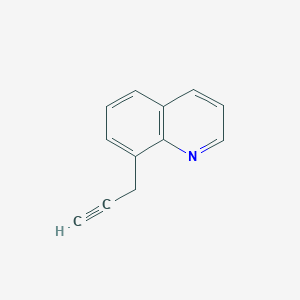
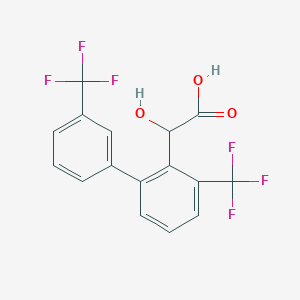
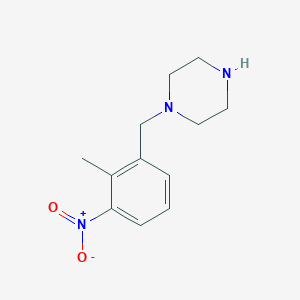
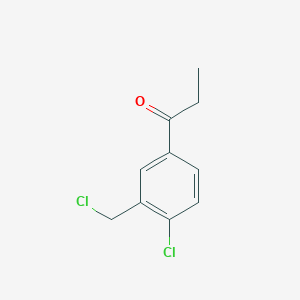

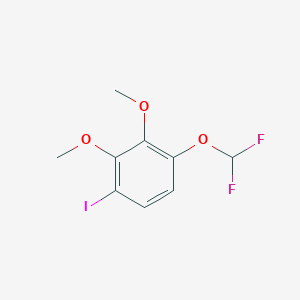
![1-Azaspiro[4.5]decane-2,6-dione](/img/structure/B14055793.png)
